N-(2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}ethyl)pyridine-3-carboxamide
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Overview
Description
3-phenyl-N~5~-{2-[(3-pyridylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that contains an oxadiazole ring. . This particular compound is of interest due to its unique structure, which combines a phenyl group, a pyridylcarbonyl group, and an oxadiazole ring, making it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N~5~-{2-[(3-pyridylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of hydrazine with an appropriate aldehyde or ketone, followed by cyclization.
Introduction of the Phenyl Group: The phenyl group can be introduced through a substitution reaction, where a suitable phenyl halide reacts with the oxadiazole intermediate.
Attachment of the Pyridylcarbonyl Group: The pyridylcarbonyl group can be attached through an amide bond formation reaction, using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N~5~-{2-[(3-pyridylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or pyridyl rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Phenyl halides, pyridyl halides, and other suitable reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may yield reduced derivatives .
Scientific Research Applications
3-phenyl-N~5~-{2-[(3-pyridylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs due to its unique structure and biological activity.
Biological Studies: It can be used in studies to understand the mechanisms of action of oxadiazole-containing compounds and their interactions with biological targets.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-phenyl-N~5~-{2-[(3-pyridylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The phenyl and pyridylcarbonyl groups may also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Other compounds containing the 1,2,4-oxadiazole ring, such as 3,5-disubstituted 1,2,4-oxadiazoles.
Phenyl-Substituted Oxadiazoles: Compounds with phenyl groups attached to the oxadiazole ring.
Pyridyl-Substituted Oxadiazoles: Compounds with pyridyl groups attached to the oxadiazole ring.
Uniqueness
3-phenyl-N~5~-{2-[(3-pyridylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of a phenyl group, a pyridylcarbonyl group, and an oxadiazole ring. This unique structure may confer specific biological activities and interactions with molecular targets that are not observed with other similar compounds .
Properties
Molecular Formula |
C17H15N5O3 |
---|---|
Molecular Weight |
337.33 g/mol |
IUPAC Name |
3-phenyl-N-[2-(pyridine-3-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H15N5O3/c23-15(13-7-4-8-18-11-13)19-9-10-20-16(24)17-21-14(22-25-17)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,19,23)(H,20,24) |
InChI Key |
BOMLLCLKVMRLDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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